2-Hydroxy-2,4-dimethylpentanamide
Overview
Description
2-Hydroxy-2,4-dimethylpentanamide is an organic compound with the molecular formula C7H15NO2 It is characterized by the presence of a hydroxyl group (-OH) and an amide group (-CONH2) attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2,4-dimethylpentanamide can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylpentanoic acid with hydroxylamine under acidic conditions to form the corresponding hydroxamic acid, which is then converted to the amide through dehydration . Another method involves the direct amidation of 2,4-dimethylpentanoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as esterification, hydrolysis, and amidation, with careful control of temperature, pressure, and reaction time to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2,4-dimethylpentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
Scientific Research Applications
2-Hydroxy-2,4-dimethylpentanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2,4-dimethylpentanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes, alter cellular signaling pathways, and affect various biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2,4-dimethylpentanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
2-Hydroxy-2,4-dimethylpentylamine: Similar structure but with an amine group instead of an amide.
2,4-Dimethylpentanamide: Lacks the hydroxyl group present in 2-Hydroxy-2,4-dimethylpentanamide.
Uniqueness
This compound is unique due to the presence of both hydroxyl and amide functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form specific interactions with biomolecules makes it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-hydroxy-2,4-dimethylpentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-7(3,10)6(8)9/h5,10H,4H2,1-3H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUVRVRSQPLESX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282354 | |
Record name | 2-hydroxy-2,4-dimethylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66461-68-5 | |
Record name | NSC25552 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25552 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxy-2,4-dimethylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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